

Application Notes & Protocols: HPTLC for Simultaneous Estimation of Chebulagic and Chebulinic Acid

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Compound of Interest

Compound Name: *Chebulinic acid*

Cat. No.: *B8069456*

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Introduction

Chebulagic acid and **chebulinic acid** are prominent hydrolyzable tannins found in the fruits of *Terminalia chebula*, a plant widely used in traditional Ayurvedic medicine. The simultaneous quantification of these bioactive markers is crucial for the quality control and standardization of herbal formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and reliable method for this purpose. This document provides a detailed protocol for the simultaneous estimation of chebulagic and **chebulinic acid** using HPTLC, validated in accordance with ICH guidelines.

Principle

The HPTLC method involves the separation of chebulagic and **chebulinic acid** on a high-performance silica gel 60 F254 plate. The separation is achieved using a specific mobile phase, and the quantification is performed by densitometric scanning at a specific wavelength. The amount of each analyte is determined by comparing the peak area of the sample with that of a standard.

Experimental Protocol

1. Materials and Reagents

- Standards: Chebulagic acid and **Chebulinic acid** (reference standards)

- Solvents: Ethyl Acetate, Toluene, Formic Acid, Methanol (all analytical grade)
- Stationary Phase: Pre-coated silica gel aluminum plates 60 F254 (10 x 10 cm, 0.2 mm layer thickness)

2. Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of standard chebulagic acid and **chebulinic acid** separately and dissolve each in 10 mL of methanol in separate volumetric flasks.
- Working Standard Solution (100 µg/mL): Dilute 1 mL of each stock solution to 10 mL with methanol in separate volumetric flasks.[\[1\]](#)
- Calibration Standards: From the working standard solutions, prepare a series of dilutions to cover the calibration range of 420-500 ng/spot.[\[1\]](#)[\[2\]](#)

3. Sample Preparation

- For herbal formulations, accurately weigh a quantity of the powdered sample and extract it with a suitable solvent (e.g., methanol) using an appropriate extraction technique (e.g., sonication or reflux).
- Filter the extract and dilute it with the solvent to a known volume to achieve a concentration within the calibration range.

4. Chromatographic Conditions

- Stationary Phase: HPTLC aluminum-backed silica gel 60 F254 plates (10 x 10 cm, 0.2 mm thickness), pre-washed with methanol.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Mobile Phase: Ethyl Acetate: Toluene: Formic Acid: Methanol (6:1:1:2, v/v/v/v).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for a sufficient time (e.g., 30 minutes) at room temperature.
- Application: Apply the standard and sample solutions as bands of appropriate width using a suitable applicator (e.g., Linomat 5).

- Development: Develop the plate in the saturated chamber up to a certain distance (e.g., 80 mm).
- Drying: Dry the plate in an oven or with a stream of warm air.
- Densitometric Scanning: Scan the dried plate using a TLC scanner at a wavelength of 254 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Method Validation Data

The suitability of this HPTLC method for the simultaneous estimation of chebulagic and **chebulinic acid** has been validated according to ICH guidelines.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Linearity and Range[\[1\]](#)

| Analyte | Calibration Range (ng/spot) | Regression Equation | Correlation Coefficient (R ²) |
|-----------------|-----------------------------|---------------------|---|
| Chebulagic Acid | 420 - 500 | $y = bx + a$ | 0.998 |
| Chebulinic Acid | 420 - 500 | $y = bx + a$ | 0.9991 |

Where 'y' is the peak area and 'x' is the concentration.

Table 2: Precision (%RSD)[\[1\]](#)

| Analyte | Intra-day Precision | Inter-day Precision |
|-----------------|---------------------|---------------------|
| Chebulagic Acid | < 2% | < 2% |
| Chebulinic Acid | < 2% | < 2% |

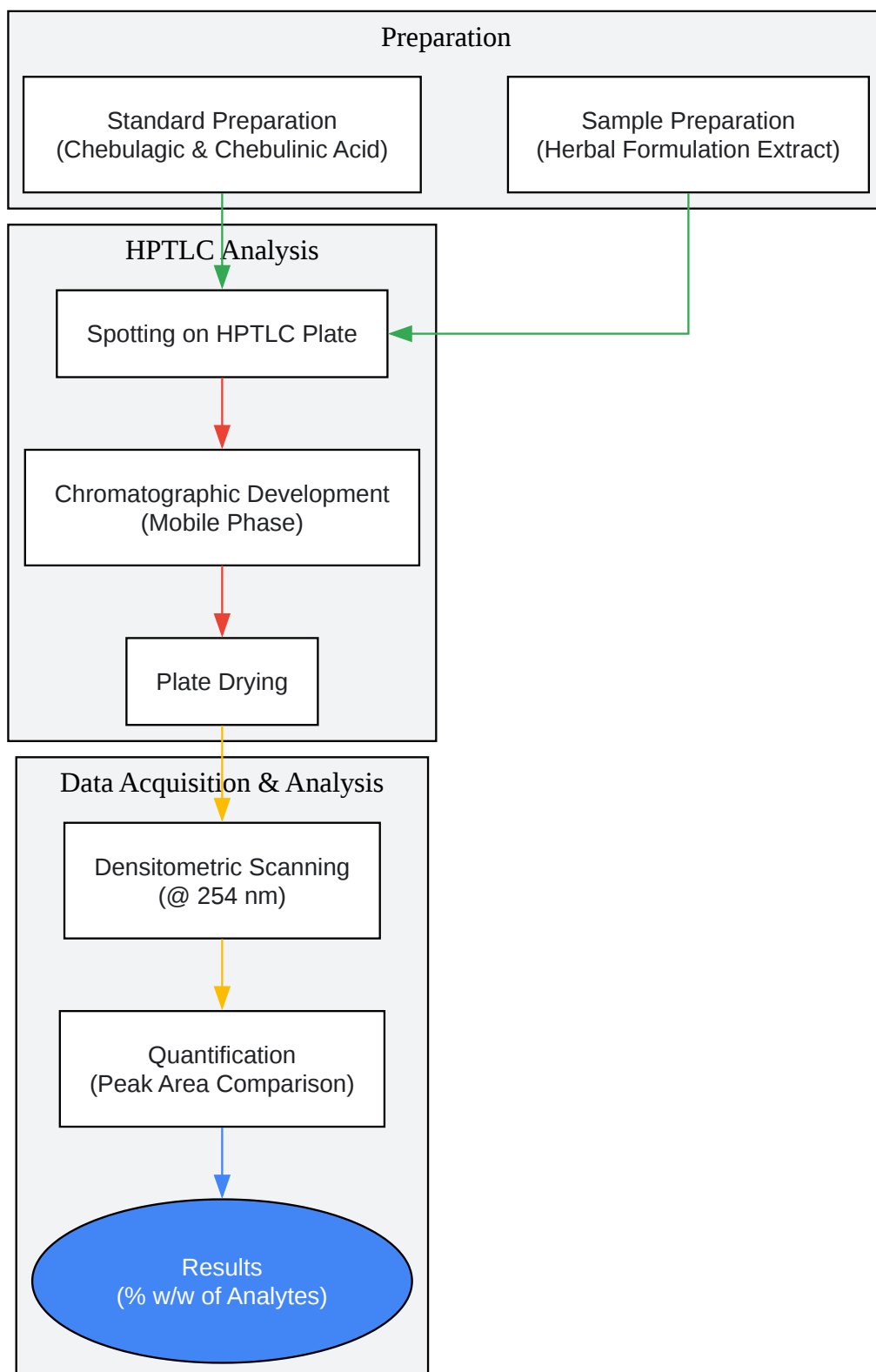
Table 3: Accuracy (Recovery Study)[\[1\]](#)

| Analyte | % Recovery |
|-----------------|-------------------------------|
| Chebulagic Acid | 99.55 ± 0.31 to 100.66 ± 0.46 |
| Chebulinic Acid | 99.46 ± 0.66 to 100.79 ± 1.00 |

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)[\[1\]](#)

| Analyte | LOD (ng/spot) | LOQ (ng/spot) |
|-----------------|---------------|---------------|
| Chebulagic Acid | 0.35 | 1.07 |
| Chebulinic Acid | 0.26 | 0.81 |

Experimental Workflow



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